molecular formula C18H15N3OS B14960328 N,N-bis(cyanomethyl)-2-phenyl-2-(phenylsulfanyl)acetamide

N,N-bis(cyanomethyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Katalognummer: B14960328
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: IJCAHDXMVVKMNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-bis(cyanomethyl)-2-phenyl-2-(phenylsulfanyl)acetamide: is an organic compound characterized by its unique structure, which includes cyanomethyl groups, a phenyl group, and a phenylsulfanyl group attached to an acetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyanomethyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of 2-phenyl-2-(phenylsulfanyl)acetic acid with cyanomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the cyanomethyl groups. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: N,N-bis(cyanomethyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanomethyl groups can be reduced to primary amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Wissenschaftliche Forschungsanwendungen

Chemistry: N,N-bis(cyanomethyl)-2-phenyl-2-(phenylsulfanyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s ability to undergo various chemical modifications makes it a versatile starting material for drug discovery.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in coatings, adhesives, and electronic materials.

Wirkmechanismus

The mechanism of action of N,N-bis(cyanomethyl)-2-phenyl-2-(phenylsulfanyl)acetamide depends on its specific application and the chemical modifications it undergoes. Generally, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyanomethyl groups, phenyl group, and phenylsulfanyl group can participate in different types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules and pathways, leading to the desired biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

    N,N-bis(cyanomethyl)-2-phenylacetamide: Lacks the phenylsulfanyl group, which may affect its reactivity and applications.

    N,N-bis(cyanomethyl)-2-(phenylsulfanyl)acetamide:

    N,N-bis(cyanomethyl)-2-phenyl-2-(methylsulfanyl)acetamide: Contains a methylsulfanyl group instead of a phenylsulfanyl group, which may alter its reactivity and applications.

Uniqueness: N,N-bis(cyanomethyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of both phenyl and phenylsulfanyl groups. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Eigenschaften

Molekularformel

C18H15N3OS

Molekulargewicht

321.4 g/mol

IUPAC-Name

N,N-bis(cyanomethyl)-2-phenyl-2-phenylsulfanylacetamide

InChI

InChI=1S/C18H15N3OS/c19-11-13-21(14-12-20)18(22)17(15-7-3-1-4-8-15)23-16-9-5-2-6-10-16/h1-10,17H,13-14H2

InChI-Schlüssel

IJCAHDXMVVKMNE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C(=O)N(CC#N)CC#N)SC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.